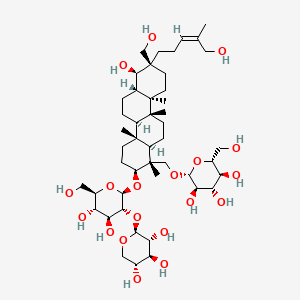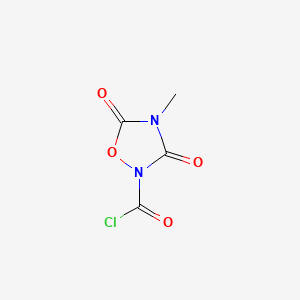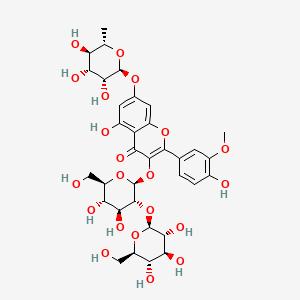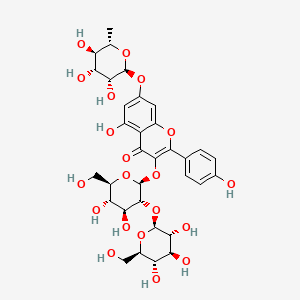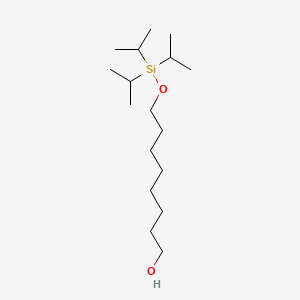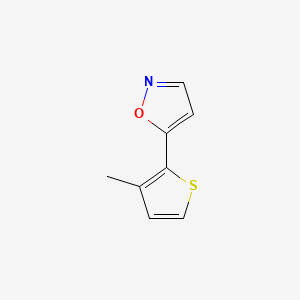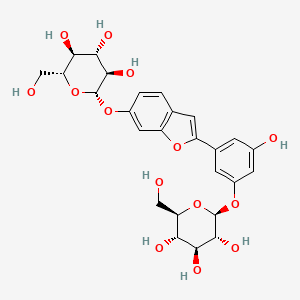![molecular formula C18H19BO3 B591449 2-(二苯并[b,d]呋喃-4-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷 CAS No. 912824-85-2](/img/structure/B591449.png)
2-(二苯并[b,d]呋喃-4-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 912824-85-2 and a molecular weight of 294.16 . It is a solid substance under normal conditions .
Chemical Reactions Analysis
The compound has been used in the formation of heteroleptic cyclometalated platinum(II) complexes. The study reveals that these complexes form dimeric pairs in the solid states, indicating that they are likely to form excimers .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature. It has a boiling point of 427.2±18.0°C at 760 mmHg and a melting point of 103-107°C .
科学研究应用
环境特征和毒性
形成和环境归宿结构与本化合物相似的 PCDD 和 PCDF 主要通过燃烧过程形成,并作为污染物存在于环境中。这些化合物表现出高毒性和持久性,导致重大的环境和健康问题。研究表明,与感兴趣的化学结构相似的溴化化合物与其氯化同系物具有相似的毒性特征。了解这些化合物的形成机制、环境分布和归宿对于制定减轻其影响的策略至关重要 (Lili Yang 等,2021)。
健康影响PCDD 和 PCDF 的健康影响已得到广泛研究,研究结果表明,接触这些化合物会导致各种不利健康后果。Birnbaum、Staskal 和 Diliberto (2003) 的研究回顾了多溴二苯并-对二恶英和呋喃的毒性特征,表明它们的溴化和混合氯/溴同系物具有与其氯化对应物相似的毒性作用。这强调了调查和了解与接触此类化合物相关的潜在健康风险的重要性 (Birnbaum, L., Staskal, D., & Diliberto, J., 2003)。
修复和管理
生物修复方法生物修复二恶英的方法,包括微生物降解,为减轻环境污染提供了有希望的策略。Sebastian 和 Rao (2022) 讨论了细菌和真菌通过好氧和厌氧途径解毒二恶英的潜力。这一研究领域对于开发有效、经济和可持续的方法来清除环境中难降解的化合物至关重要,可能适用于具有相似结构的化合物 (Priyanka Mary Sebastian & K. B. Bhaskara Rao, 2022)。
安全和危害
作用机制
Target of Action
Compounds with a dibenzo[b,d]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors , suggesting that this compound may interact with similar targets.
Mode of Action
Dibenzo[b,d]furan derivatives are known to interact with their targets through π-conjugation , which could extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission .
Biochemical Pathways
Compounds containing a dibenzo[b,d]furan fragment have been shown to inhibit tumor necrosis factor (tnf-α) production , suggesting that this compound may have a similar effect.
Pharmacokinetics
The compound’s predicted density is 1246±006 g/cm3 and its predicted boiling point is 4618±200 °C , which could impact its bioavailability.
Result of Action
Compounds with a dibenzo[b,d]furan core have been shown to possess antioxidant , anti-inflammatory , and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal robustness and convenient liquid range make it a suitable heat transfer agent .
属性
IUPAC Name |
2-dibenzofuran-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)14-10-7-9-13-12-8-5-6-11-15(12)20-16(13)14/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYETCDUMCCNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733803 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912824-85-2 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912824-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

